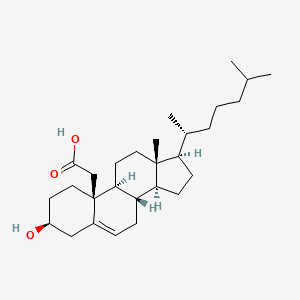

19-Carboxy cholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

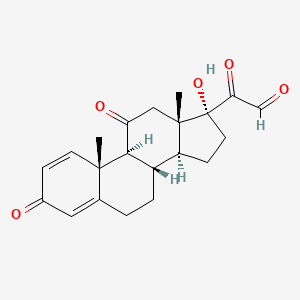

Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids. Its synthesis involves several enzymes acting on the sterol nucleus or the isooctyl tail, with a significant focus on its molecular structure, including functional groups at specific carbon positions like carbon-19 (Cerqueira et al., 2016).

Synthesis Analysis

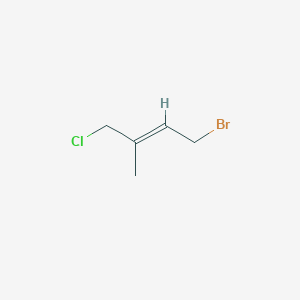

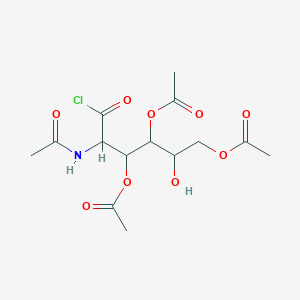

The synthesis of new derivatives of cholesterol, including 19-carboxy cholesterol, has been achieved through various chemical methodologies. For example, a series of new derivatives of cholesterol bearing polar functional groups at carbon-19 were synthesized, showcasing the versatility of chemical reactions at this position (Mathai & Pascal, 1994).

Molecular Structure Analysis

The molecular structure of cholesterol and its derivatives, including modifications at carbon-19, plays a crucial role in determining their function and interaction with biological membranes. For instance, the synthesis of 18,19-di-nor-cholesterol highlighted the impact of modifications on cholesterol's molecular structure and its membrane-interacting abilities (Mydock-McGrane, Rath, & Covey, 2014).

Chemical Reactions and Properties

Cholesterol's ability to undergo various chemical reactions, including esterification and functionalization at carbon-19, is essential for its biological role and for the synthesis of specific derivatives. The synthesis of cholest-5-ene-3beta-carboxylates demonstrates the chemical versatility of cholesterol and its analogs (Harwood et al., 2000).

Physical Properties Analysis

The physical properties of cholesterol and its derivatives, including those modified at carbon-19, influence their behavior in biological systems. Studies on the orientation of fluorinated cholesterol in lipid bilayers analyzed by solid-state NMR have provided insights into the dynamic properties of cholesterol derivatives in membranes (Matsumori et al., 2008).

Aplicaciones Científicas De Investigación

Psychopathology and Cholesterol

Recent research highlights the significant role of cholesterol in behavioral and psychopathological outcomes. Studies have found correlations between cholesterol levels and depression, suicide, personality, and aggression, suggesting that further investigation into cholesterol's role in mental health could lead to new treatment avenues (Pereira, 2017).

Cardiovascular Health

High-density lipoprotein-cholesterol (HDL-C) is inversely associated with the risk of stroke and carotid atherosclerosis. Elevated HDL-C levels have been shown to decrease the risk of stroke, and a significant inverse relationship exists between HDL-C level and carotid intima-media thickness (IMT), supporting the protective effect of HDL-C against cardiovascular diseases (Amarenco, Labreuche, & Touboul, 2008).

COVID-19 Severity and Comorbidities

The presence of hypertension, diabetes, stroke, cancer, kidney disease, and high-cholesterol levels have a noticeable relationship with the severity of COVID-19. These comorbidities may influence the clinical management and outcomes of COVID-19, indicating the need for further research in this area (Zaki, Alashwal, & Ibrahim, 2020).

Cholesterol and Injury Risk

Historical data have noted an association between low serum cholesterol and an increased risk of death from injury. This controversial finding has led to debates and further reviews of cholesterol's role in injury risk and mortality, necessitating more detailed studies to understand the mechanisms involved (Cummings & Psaty, 1994).

Exercise and Lipid Profiles

Aerobic exercise training (AET) has shown inconsistent results in improving blood lipid profiles, with the most common change being an increase in HDL-C. The data are insufficient to establish dose-response relationships between exercise intensity/volume and lipid changes, highlighting the need for further research to optimize exercise prescriptions for lipid profile improvement (Leon & Sanchez, 2001).

Direcciones Futuras

Cholesterol metabolism plays an important role in tumorigenesis and progression, and therefore, targeting cholesterol metabolism has become a new direction in the treatment of cancer . An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities .

Propiedades

IUPAC Name |

2-[(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-28(20,17-26(30)31)25(22)13-14-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWNOKZYGHTMTJ-ROUDTPAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725190 |

Source

|

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19-Carboxy cholesterol | |

CAS RN |

26319-96-0 |

Source

|

| Record name | [(3S,8S,9S,10S,13R,14S,17R)-3-Hydroxy-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthren-10-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)